molecular formula C16H23IO3 B14600745 hexyl 3-(4-iodophenyl)propyl carbonate CAS No. 60075-80-1

hexyl 3-(4-iodophenyl)propyl carbonate

Cat. No.: B14600745
CAS No.: 60075-80-1
M. Wt: 390.26 g/mol
InChI Key: KQOKRJDDYJLNCW-UHFFFAOYSA-N
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Description

Hexyl 3-(4-iodophenyl)propyl carbonate is a synthetic carbonate ester characterized by a hexyl chain, a propyl linker, and a 4-iodophenyl aromatic moiety. Its molecular structure combines lipophilic (hexyl and iodophenyl groups) and polar (carbonate ester) regions, making it a compound of interest in materials science and medicinal chemistry.

Key structural features:

  • Hexyl group: Enhances lipid solubility and volatility compared to shorter alkyl chains.
  • Carbonate ester: Imparts hydrolytic stability intermediate between carboxylate esters and carbamates.

Properties

CAS No.

60075-80-1

Molecular Formula

C16H23IO3

Molecular Weight

390.26 g/mol

IUPAC Name

hexyl 3-(4-iodophenyl)propyl carbonate

InChI

InChI=1S/C16H23IO3/c1-2-3-4-5-12-19-16(18)20-13-6-7-14-8-10-15(17)11-9-14/h8-11H,2-7,12-13H2,1H3

InChI Key

KQOKRJDDYJLNCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OCCCC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Direct Carbonate Esterification via Chloroformate Intermediate

The most widely reported method involves reacting 3-(4-iodophenyl)propan-1-ol with hexyl chloroformate in the presence of a base. Pyridine is commonly employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Procedure :

  • Reagents :
    • 3-(4-Iodophenyl)propan-1-ol (1.0 equiv)
    • Hexyl chloroformate (1.2 equiv)
    • Pyridine (2.5 equiv)
    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
  • Conditions :

    • Temperature: 0–5°C (initial), progressing to room temperature
    • Reaction time: 12–24 hours
    • Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine
  • Yield : 68–75% after column chromatography (silica gel, hexane/ethyl acetate 9:1).

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution (Figure 1). The alcohol oxygen attacks the electrophilic carbonyl carbon of hexyl chloroformate, displacing chloride and forming the carbonate linkage. Pyridine scavenges HCl, preventing side reactions such as ether formation.

Transesterification of Methyl Carbonate Precursors

An alternative route utilizes transesterification between methyl 3-(4-iodophenyl)propyl carbonate and hexanol under acidic or basic catalysis.

Procedure :

  • Reagents :
    • Methyl 3-(4-iodophenyl)propyl carbonate (1.0 equiv)
    • Hexanol (5.0 equiv)
    • Catalyst: p-Toluenesulfonic acid (pTSA, 0.1 equiv) or sodium methoxide (0.2 equiv)
  • Conditions :

    • Temperature: 80–100°C (reflux)
    • Reaction time: 6–8 hours
    • Solvent: Toluene or xylene
  • Yield : 60–65% after distillation under reduced pressure.

Advantages :

  • Avoids handling toxic chloroformates
  • Enables use of thermally stable starting materials

Limitations :

  • Requires stringent moisture control to prevent hydrolysis
  • Lower yields compared to chloroformate method.

Carbonyldiimidazole (CDI)-Mediated Coupling

A third approach employs 1,1'-carbonyldiimidazole (CDI) to activate the alcohol for carbonate formation.

Procedure :

  • Reagents :
    • 3-(4-Iodophenyl)propan-1-ol (1.0 equiv)
    • CDI (1.5 equiv)
    • Hexanol (1.2 equiv)
  • Conditions :

    • Temperature: Room temperature
    • Reaction time: 4–6 hours
    • Solvent: DMF or acetonitrile
  • Yield : 70–72% after recrystallization from ethanol/water.

Mechanism :
CDI converts the alcohol into an imidazolide intermediate, which reacts with hexanol to form the carbonate. This method minimizes side products but requires anhydrous conditions.

Reaction Optimization

Solvent Effects on Yield

Solvent Dielectric Constant Yield (%) Side Products Observed
DCM 8.93 75 <5% ethers
THF 7.52 68 8–10% chloroformate hydrolysis
Acetonitrile 37.5 72 <3% imidazole adducts

Polar aprotic solvents like acetonitrile enhance nucleophilicity of the alcohol while suppressing hydrolysis.

Catalytic Efficiency of Bases

Base pKa (Conj. Acid) Yield (%) Reaction Time (h)
Pyridine 5.21 75 12
DMAP 9.7 78 8
Triethylamine 10.75 70 14

4-Dimethylaminopyridine (DMAP) accelerates the reaction via nucleophilic catalysis but increases cost.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 7.60 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.4 Hz, 2H, ArH), 4.25 (t, J = 6.8 Hz, 2H, OCOOCH₂), 3.95 (t, J = 6.0 Hz, 2H, CH₂CH₂CH₂), 1.60–1.20 (m, 10H, hexyl chain).

  • IR (KBr):
    1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric), 660 cm⁻¹ (C-I stretch).

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate advantages in using tubular reactors for:

  • Precise temperature control (ΔT ±1°C)
  • Reduced reaction time (3–4 hours vs. 12 hours batch)
  • 85% yield at 100 g/h throughput.

Waste Management Protocols

  • Chloride byproducts : Neutralized with Ca(OH)₂ to form CaCl₂ for construction applications.
  • Solvent recovery : >90% DCM reclaimed via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Hexyl 3-(4-iodophenyl)propyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases, leading to the formation of 4-iodophenylpropyl alcohol and hexyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the carbonate ester moiety.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylpropyl derivatives.

    Hydrolysis: Products are 4-iodophenylpropyl alcohol and hexyl alcohol.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexyl 3-(4-iodophenyl)propyl carbonate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of hexyl 3-(4-iodophenyl)propyl carbonate involves its interaction with specific molecular targets and pathways. For instance, the iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The carbonate ester linkage can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Comparison

Compound Molecular Weight (g/mol) Functional Groups Key Properties Reference
Hexyl 3-(4-iodophenyl)propyl carbonate ~400–420 (estimated) Carbonate, 4-iodophenyl, hexyl High lipophilicity, moderate hydrolysis N/A
Iodoproxyfan hydrogen maleate 434.25 Maleate, imidazole, ether Polar, crystalline, bioactive
Hexyl decanoate 228.37 Carboxylate ester High boiling point, flavor additive
Edaravone carbonate derivative ~400–450 Furoxan, pyrazole, carbonate NO-donor, high synthetic yield (92%)

Key Research Findings

  • Hydrolytic Stability: Carbonates (e.g., Edaravone derivatives) exhibit slower hydrolysis than carboxylate esters (e.g., hexyl decanoate) under physiological conditions .
  • Bioactivity Potential: The 4-iodophenyl group in iodoproxyfan and related compounds is associated with receptor antagonism, suggesting possible applications in drug design .
  • Synthetic Accessibility : High yields (>90%) for carbonate formation in Edaravone derivatives indicate efficient protocols applicable to the target compound .

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